molecular formula C13H17F4NO3 B7345217 (2S)-1-[[2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethyl]amino]propan-2-ol

(2S)-1-[[2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethyl]amino]propan-2-ol

Cat. No. B7345217
M. Wt: 311.27 g/mol
InChI Key: PIWXACCYPSJYRQ-KAJCPDDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-[[2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethyl]amino]propan-2-ol, also known as TFEAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(2S)-1-[[2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethyl]amino]propan-2-ol is believed to act as a partial agonist of certain receptors in the brain, which leads to the activation of downstream signaling pathways. This activation can result in various biochemical and physiological effects, as discussed below.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of certain signaling pathways. These effects can result in changes in behavior, cognition, and motor function.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-1-[[2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethyl]amino]propan-2-ol in lab experiments is its high affinity for certain receptors, which allows for precise targeting of specific pathways. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experimentation.

Future Directions

There are several future directions for research on (2S)-1-[[2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethyl]amino]propan-2-ol. One area of interest is the development of more efficient synthesis methods to obtain larger quantities of the compound. Another area of interest is the investigation of this compound's potential as a drug candidate for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.

Synthesis Methods

(2S)-1-[[2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethyl]amino]propan-2-ol can be synthesized through a multi-step process that involves the reaction of 2-fluoro-4,5-dimethoxybenzaldehyde with 2,2,2-trifluoroethylamine in the presence of a catalyst. The resulting intermediate is then reduced with sodium borohydride to yield this compound.

Scientific Research Applications

(2S)-1-[[2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethyl]amino]propan-2-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug design, and chemical biology. It has been shown to have a high affinity for certain receptors in the brain and has been proposed as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use as a chemical probe to investigate the function of certain proteins in the body.

properties

IUPAC Name

(2S)-1-[[2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethyl]amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F4NO3/c1-7(19)6-18-12(13(15,16)17)8-4-10(20-2)11(21-3)5-9(8)14/h4-5,7,12,18-19H,6H2,1-3H3/t7-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWXACCYPSJYRQ-KAJCPDDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C1=CC(=C(C=C1F)OC)OC)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(C1=CC(=C(C=C1F)OC)OC)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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